Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C10H9NO4. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using eosin Y as a photocatalyst in the presence of potassium carbonate (K2CO3) and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED light .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it valuable in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Uniqueness
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-5-3-4-6(9(12)14-2)8(7)15-10(11)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDLCLGRAGKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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